molecular formula C11H13FN2O2 B6899049 N-(3-fluoropyridin-4-yl)-5-methyloxolane-2-carboxamide

N-(3-fluoropyridin-4-yl)-5-methyloxolane-2-carboxamide

Cat. No.: B6899049
M. Wt: 224.23 g/mol
InChI Key: CMKZUXXGZDDFDG-UHFFFAOYSA-N
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Description

N-(3-fluoropyridin-4-yl)-5-methyloxolane-2-carboxamide is a compound that features a fluorinated pyridine ring and an oxolane carboxamide group. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(3-fluoropyridin-4-yl)-5-methyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c1-7-2-3-10(16-7)11(15)14-9-4-5-13-6-8(9)12/h4-7,10H,2-3H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKZUXXGZDDFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)NC2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoropyridin-4-yl)-5-methyloxolane-2-carboxamide typically involves the reaction of 3-fluoropyridine with oxolane-2-carboxylic acid derivatives under specific conditions. One common method includes the use of n-BuLi (n-butyllithium) followed by quenching with N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoropyridin-4-yl)-5-methyloxolane-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-fluoropyridin-4-yl)-5-methyloxolane-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-fluoropyridin-4-yl)-5-methyloxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines and oxolane carboxamides, such as:

Uniqueness

N-(3-fluoropyridin-4-yl)-5-methyloxolane-2-carboxamide is unique due to its specific combination of a fluorinated pyridine ring and an oxolane carboxamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. The presence of fluorine enhances its stability, reactivity, and biological activity compared to non-fluorinated analogues.

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